2-Methyl-3-(2-oxopropoxy)acrylonitrile
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Overview
Description
2-Methyl-3-(2-oxopropoxy)acrylonitrile is an organic compound with the molecular formula C7H9NO2 It is a derivative of acrylonitrile, featuring a nitrile group attached to a substituted acrylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-oxopropoxy)acrylonitrile typically involves the reaction of 2-methylacrylonitrile with an appropriate ester or ketone under controlled conditions. One common method involves the use of a base-catalyzed Michael addition reaction, where 2-methylacrylonitrile reacts with methyl vinyl ketone in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product. Advanced techniques such as catalytic hydrogenation and solvent extraction may be employed to enhance the overall production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-oxopropoxy)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-(2-oxopropoxy)acrylonitrile has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties such as enhanced thermal stability and mechanical strength.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives, due to its reactive nitrile group.
Biological Research: It serves as a building block in the synthesis of biologically active molecules and pharmaceuticals.
Industrial Applications: The compound is employed in the production of high-performance resins and composites
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-oxopropoxy)acrylonitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group can undergo nucleophilic addition reactions, while the acrylate moiety can participate in Michael addition reactions. These reactions enable the compound to form various derivatives with different functional groups, making it versatile for multiple applications .
Comparison with Similar Compounds
Similar Compounds
Acrylonitrile: A simpler nitrile compound with the formula CH2=CHCN, used in the production of plastics and synthetic fibers.
2-Acrylamido-2-methylpropane sulfonic acid: A sulfonic acid derivative used in water treatment and as a monomer in polymer synthesis.
Uniqueness
2-Methyl-3-(2-oxopropoxy)acrylonitrile is unique due to its combination of a nitrile group and a substituted acrylate, which imparts distinct reactivity and versatility. This makes it suitable for specialized applications in polymer chemistry and materials science, where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H9NO2 |
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Molecular Weight |
139.15 g/mol |
IUPAC Name |
(E)-2-methyl-3-(2-oxopropoxy)prop-2-enenitrile |
InChI |
InChI=1S/C7H9NO2/c1-6(3-8)4-10-5-7(2)9/h4H,5H2,1-2H3/b6-4+ |
InChI Key |
DWAOQCCSMOMRSU-GQCTYLIASA-N |
Isomeric SMILES |
CC(=O)CO/C=C(\C)/C#N |
Canonical SMILES |
CC(=O)COC=C(C)C#N |
Origin of Product |
United States |
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